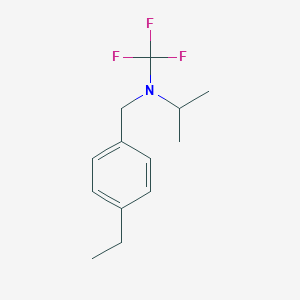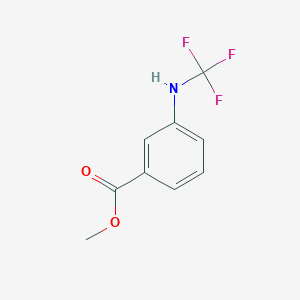
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is a chemical compound with the molecular formula C7H10BrN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a bromine atom, a dimethylamino group, and a methylthio group attached to the pyrimidine ring. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-aminopyrimidine.
Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution using methylthiolate anion (CH3S-) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced pyrimidine derivatives are obtained.
Scientific Research Applications
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- involves interactions with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but lacks the methylthio group.
2-Amino-5-bromopyrimidine: Lacks both the dimethylamino and methylthio groups.
4,6-Dimethyl-2-pyrimidinamine: Different substitution pattern on the pyrimidine ring.
Uniqueness
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is unique due to the combination of bromine, dimethylamino, and methylthio groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
60186-82-5 |
|---|---|
Molecular Formula |
C7H10BrN3S |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10BrN3S/c1-11(2)7-9-4-5(8)6(10-7)12-3/h4H,1-3H3 |
InChI Key |
LNBFHVLNIMBYLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
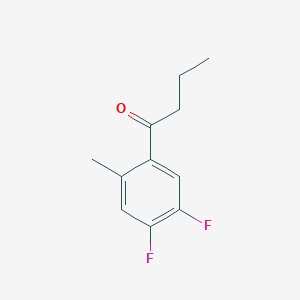
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
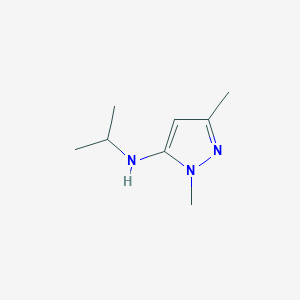
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)


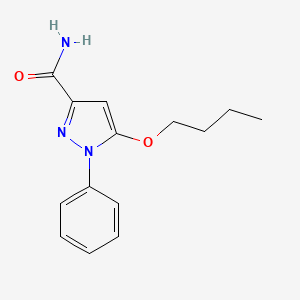

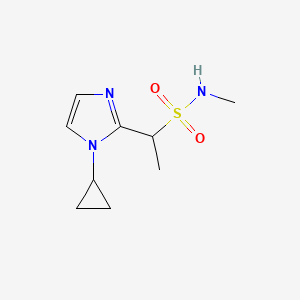
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
